molecular formula C14H18O3 B13795326 4-(3-Oxobutyl)phenyl butyrate CAS No. 72727-70-9

4-(3-Oxobutyl)phenyl butyrate

Cat. No.: B13795326
CAS No.: 72727-70-9
M. Wt: 234.29 g/mol
InChI Key: HFHMAFJEDGPVNB-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)phenyl butyrate is an organic compound with the molecular formula C14H18O3. It is also known by other names such as butanoic acid, 4-(3-oxobutyl)phenyl ester. This compound is characterized by the presence of a phenyl ring substituted with a butyrate ester and a ketone group on the butyl chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)phenyl butyrate typically involves the esterification of 4-(3-oxobutyl)phenol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutyl)phenyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Oxobutyl)phenyl butyrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)phenyl butyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Oxobutyl)phenyl butyrate is unique due to the presence of both a ketone group and a butyrate ester, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

72727-70-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] butanoate

InChI

InChI=1S/C14H18O3/c1-3-4-14(16)17-13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3

InChI Key

HFHMAFJEDGPVNB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States

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